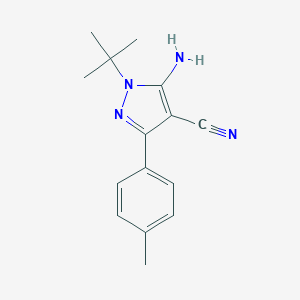

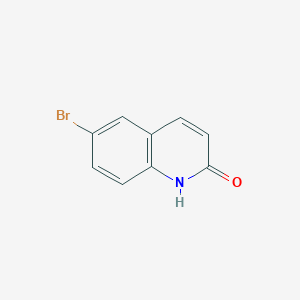

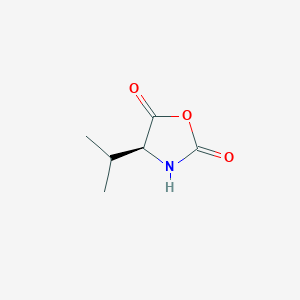

![molecular formula C27H39NO4 B023670 [(1,1-双羟甲基)-3-(4-辛基苯基)丙基]氨基甲酸苯甲酯 CAS No. 402616-41-5](/img/structure/B23670.png)

[(1,1-双羟甲基)-3-(4-辛基苯基)丙基]氨基甲酸苯甲酯

描述

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For example, improved synthesis methods for 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride, a compound with a similar structure, have been developed to enhance efficiency and convenience. These methods involve several steps starting from basic materials like benzene or benzyl chloride and 1-bromo-heptane, achieving total yields of 12% to 22.5% (GU Zong-ru, 2006); (Li Song, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various analytical techniques like NMR, IR, and MS, providing insights into their complex architecture. For example, diastereoselective reactions and structural analyses have been conducted on compounds with similar frameworks, revealing detailed molecular insights (M. Madesclaire et al., 2006).

Chemical Reactions and Properties

The chemical behavior of 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol includes reactions with aromatic aldehydes, leading to the formation of novel compounds. Such reactions are crucial for extending the chemical versatility and applicability of the molecule in synthetic chemistry (Doria Voisin et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a significant role in determining the compound's suitability for various applications. While specific studies on 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol are limited, related research indicates the importance of these properties in materials science and chemistry (B. Kraiz et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for the compound's applications in chemistry and material science. Studies on similar molecules provide a foundation for understanding these properties, suggesting avenues for future research and application (Tsuneo Suzuki, 1985).

科学研究应用

帕金森病和多系统萎缩的治疗

FTY720及其衍生物FTY720-Mitoxy已在帕金森病(PD)和小鼠多系统萎缩(MSA)模型中进行了测试。结果表明,这些化合物可改善身体和肠道运动、膀胱功能和出汗能力,同时增加营养因子并消除α-突触核蛋白病。 这表明FTY720和FTY720-Mitoxy可能用于治疗PD和/或MSA .

神经退行性疾病

FTY720已被研究用于其治疗神经退行性疾病的潜力。 研究发现它可以使线粒体功能正常化并改善微生物群,这对大脑健康至关重要 .

免疫抑制

FTY720是一种免疫抑制药物,已被广泛用于治疗多发性硬化症。 它是一种有效的抑制小胶质细胞活化的抑制剂 .

行为条件反射

虽然FTY720的生理作用不能通过简单的味觉-免疫关联学习诱导,但它已在已知介导神经-免疫相互作用的大脑区域被发现 .

精神分裂症相关的行为症状

作用机制

Target of Action

CBZ-FTY720, also known as Fingolimod, primarily targets the sphingosine-1-phosphate receptor (S1PR) on immune cells . This receptor plays a crucial role in the trafficking and function of immune cells, particularly T cells .

Mode of Action

CBZ-FTY720 acts as a modulator of the S1PR. It is phosphorylated in vivo by sphingosine kinase 2 to FTY720-phosphate, which acts as a potent S1PR agonist . This interaction leads to the downregulation of the S1PR, thereby inhibiting the egress of lymphocytes from secondary lymphoid tissues and thymus . This results in a reduction of circulating T cells, which contributes to its immunomodulatory effects .

Biochemical Pathways

CBZ-FTY720 affects several biochemical pathways. It has been shown to inhibit the activity of cytosolic phospholipase A2, which is involved in the biosynthesis of eicosanoids . Additionally, it has been found to influence the protein ubiquitination pathway, enhancing specific protein degradation . Furthermore, it has been shown to protect the blood-brain barrier and regulate neuroinflammation, which could be particularly relevant in conditions like multiple sclerosis .

Pharmacokinetics

CBZ-FTY720 exhibits dose-proportional exposure after both single and multiple-dose administration . It is efficiently absorbed with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . The drug and its active form, FTY720-phosphate, have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . It is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to FTY720-phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

The action of CBZ-FTY720 leads to several molecular and cellular effects. It reduces the production of pathogenic cytokines like IFN-γ and granzyme B by upregulating T cell factor 1 (TCF-1) in T cells . It also inhibits T cell activation and induces a less inflammatory phenotype . In addition, it has been shown to increase cell survival and migration capacity in neural stem/progenitor cells .

Action Environment

The action of CBZ-FTY720 can be influenced by environmental factors. For instance, the presence of a three-dimensional environment like PuraMatrix can enhance the distribution of cells affected by the drug . Moreover, the drug’s effects can be modulated by other elements in combination therapies, which can be an appealing approach for stem cell therapy in CNS injury .

未来方向

FTY720 is under development for the treatment of multiple sclerosis and prevention of solid organ transplant rejection . The drug’s effectiveness is likely due to a culmination of mechanisms involving reduction of autoreactive T cells, neuroprotective influence of FTY720-P in the CNS, and inhibition of inflammatory mediators in the brain .

属性

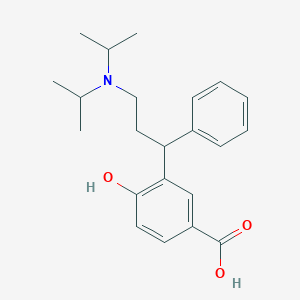

IUPAC Name |

benzyl N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO4/c1-2-3-4-5-6-8-11-23-14-16-24(17-15-23)18-19-27(21-29,22-30)28-26(31)32-20-25-12-9-7-10-13-25/h7,9-10,12-17,29-30H,2-6,8,11,18-22H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZSMGMWROULJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461809 | |

| Record name | Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402616-41-5 | |

| Record name | Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

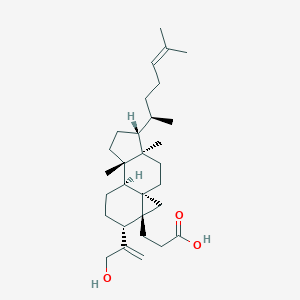

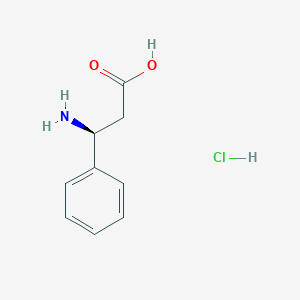

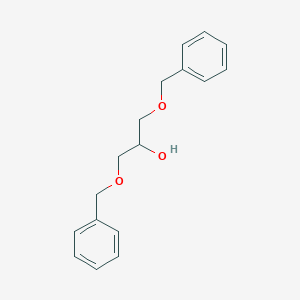

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)